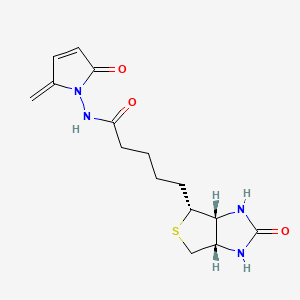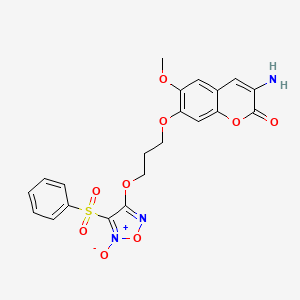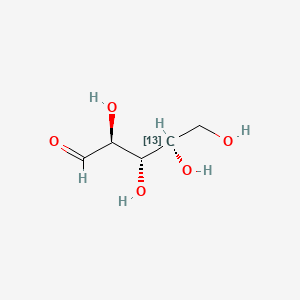
D-Lyxose-13C-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Lyxose-13C-1 is a labeled form of D-Lyxose, a rare sugar that is part of the aldopentose family. The “13C-1” designation indicates that the carbon at the first position of the molecule is a carbon-13 isotope, which is a stable isotope used in various scientific studies. D-Lyxose itself is a monosaccharide with the chemical formula C5H10O5 and is known for its role in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of D-Lyxose-13C-1 typically involves the use of D-galactose as a starting material. The process begins with the oxidation of D-galactose to D-galactonic acid, followed by the conversion of this acid to its calcium or barium salt. The salt is then subjected to oxidative degradation, often using hydrogen peroxide in the presence of a catalyst such as ferric trifluoroacetate. This series of reactions ultimately yields this compound .
Industrial Production Methods
Industrial production methods for this compound are less common due to the specialized nature of the compound. the enzymatic conversion of D-xylulose to D-Lyxose using D-lyxose isomerase is a potential method. This enzymatic process is favored for its high specificity and moderate reaction conditions .
化学反応の分析
Types of Reactions
D-Lyxose-13C-1 undergoes various chemical reactions, including:
Oxidation: Conversion to D-lyxonic acid.
Reduction: Conversion to D-lyxitol.
Isomerization: Conversion to D-xylulose.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as bromine water or hydrogen peroxide.
Reduction: Often uses reducing agents like sodium borohydride.
Isomerization: Catalyzed by enzymes such as D-lyxose isomerase
Major Products
Oxidation: D-lyxonic acid.
Reduction: D-lyxitol.
Isomerization: D-xylulose
科学的研究の応用
D-Lyxose-13C-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying the enzymatic pathways involving rare sugars.
Medicine: Potential use in developing diagnostic tools and therapeutic agents.
Industry: Utilized in the production of functional sugars and as a building block for various biochemical compounds .
作用機序
The mechanism of action of D-Lyxose-13C-1 primarily involves its role as a substrate in enzymatic reactions. The carbon-13 isotope allows for detailed tracking and analysis of metabolic pathways. Enzymes such as D-lyxose isomerase catalyze the isomerization of this compound to other sugars like D-xylulose, facilitating the study of these biochemical processes .
類似化合物との比較
Similar Compounds
D-Xylose: Another aldopentose sugar, commonly used in similar metabolic studies.
L-Arabinose: A pentose sugar with applications in studying carbohydrate metabolism.
D-Ribose: A sugar involved in the synthesis of nucleotides and nucleic acids .
Uniqueness
D-Lyxose-13C-1 is unique due to its labeled carbon-13 isotope, which provides a distinct advantage in tracing and studying metabolic pathways. This isotopic labeling allows for more precise and detailed analysis compared to its non-labeled counterparts .
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC名 |
(2S,3S,4R)-2,3,4,5-tetrahydroxy(413C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i4+1 |
InChIキー |
PYMYPHUHKUWMLA-HWEHKSLWSA-N |
異性体SMILES |
C([13C@H]([C@@H]([C@@H](C=O)O)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


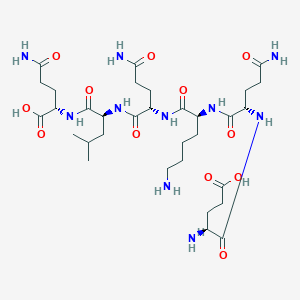
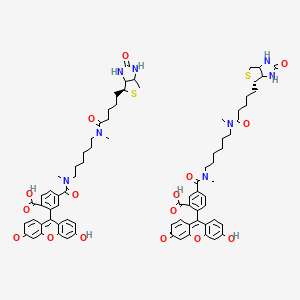
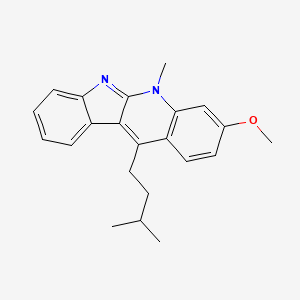
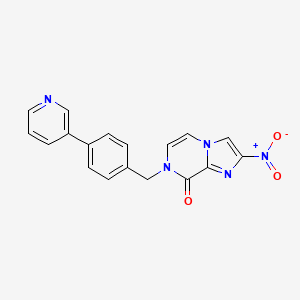
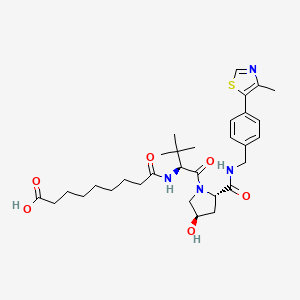

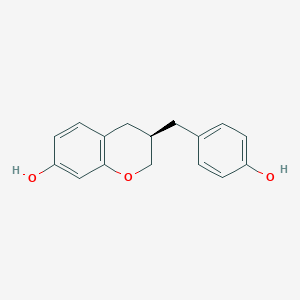
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)
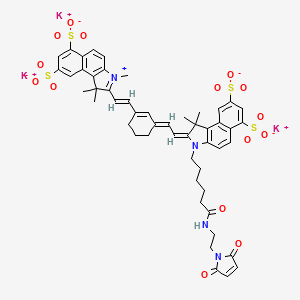
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)

